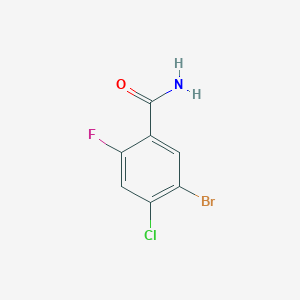

Benzamide, 5-bromo-4-chloro-2-fluoro-

Vue d'ensemble

Description

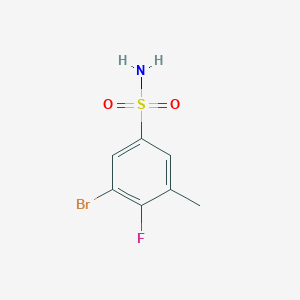

“Benzamide, 5-bromo-4-chloro-2-fluoro-” is a chemical compound. It is a derivative of benzamide, which is an organic compound consisting of a carboxyamide group that is attached to a phenyl group . Its specific structure includes bromine, chlorine, and fluorine atoms attached to the benzene ring .

Chemical Reactions Analysis

The chemical reactions involving benzamide derivatives, particularly at the benzylic position, include free radical bromination, nucleophilic substitution, and oxidation . These reactions are important for synthesis problems and can be influenced by the presence of electron-withdrawing groups .

Applications De Recherche Scientifique

Practical Synthesis

Benzamide derivatives, including those with bromo, chloro, and fluoro substituents, are key intermediates in the synthesis of various pharmacologically active compounds. For instance, a practical synthesis method for 2-fluoro-4-bromobiphenyl, an intermediate in manufacturing anti-inflammatory and analgesic materials, highlights the challenges and solutions in synthesizing such compounds efficiently and safely. This synthesis approach addresses the high costs and safety concerns associated with palladium use and toxic reagents, presenting an alternative method using diazotization and coupling reactions to avoid these issues (Qiu et al., 2009).

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide derivatives showcase the versatility of benzamide frameworks in supramolecular chemistry. These compounds self-assemble into one-dimensional, nanometer-sized structures stabilized by hydrogen bonding, demonstrating the potential for applications ranging from nanotechnology to biomedical fields. The review of benzene-1,3,5-tricarboxamides highlights their emerging commercial applications and promising future in various scientific disciplines (Cantekin et al., 2012).

Antimetastatic Compounds

Research on the structure-activity relationships of natural and synthetic compounds, including benzamide derivatives, has identified functional groups that exhibit antimigration and antiproliferation activities. This review emphasizes the role of different substituents, such as fluoro, bromo, and chloro, in enhancing the anticancer properties of these compounds. The positioning of these functional groups significantly influences their effectiveness, underscoring the potential for developing improved anticancer drugs (Liew et al., 2020).

Liquid Crystal Applications

Fluorinated liquid crystals, including those derived from benzamide structures, have unique properties due to the fluoro substituent's influence. These materials find applications in liquid crystal displays and other commercial technologies. The review on fluorinated liquid crystals discusses the impact of fluorination on melting points, mesophase morphologies, and physical properties, highlighting the fluoro substituent's role in tailoring material properties for specific applications (Hird, 2007).

Safety And Hazards

Propriétés

IUPAC Name |

5-bromo-4-chloro-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClFNO/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYAYBPWXTDFNIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzamide, 5-bromo-4-chloro-2-fluoro- | |

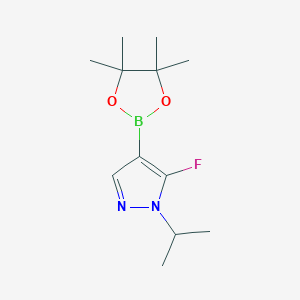

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

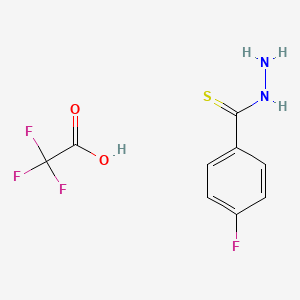

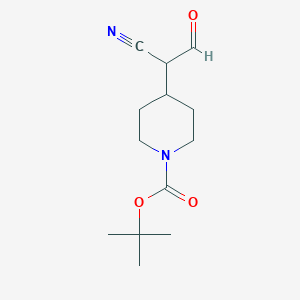

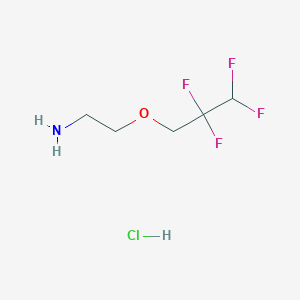

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1446935.png)

![[4-Chloro-2-(cyclopropylmethoxy)phenyl]methanol](/img/structure/B1446937.png)

![Pyrazolo[1,5-a]pyridine-7-carboxylic acid amide](/img/structure/B1446949.png)